Methyl 4-amino-4-(4-nitrophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-4-(4-nitrophenyl)butanoate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of butanoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-nitrophenyl)butanoate typically involves the esterification of 4-amino-4-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable method for the synthesis of esters, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: Methyl 4-amino-4-(4-aminophenyl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-4-(4-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-amino-4-(4-nitrophenyl)butanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Similar structure but lacks the amino group.
Methyl 4-(4-aminophenyl)butanoate: Similar structure but lacks the nitro group.
Methyl 4-(4-bromophenyl)butanoate: Contains a bromine atom instead of a nitro group.
Uniqueness
Methyl 4-amino-4-(4-nitrophenyl)butanoate is unique due to the presence of both amino and nitro groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H14N2O4 |
---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
methyl 4-amino-4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(14)7-6-10(12)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7,12H2,1H3 |
InChI-Schlüssel |
BUYZCJYVNFANDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(C1=CC=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.